5-Methyl-3-(phenylthio)-2(5H)-furanone
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Overview
Description
5-Methyl-3-(phenylthio)-2(5H)-furanone: is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a methyl group at the 5-position and a phenylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(phenylthio)-2(5H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2(5H)-one and phenylthiol.
Reaction: The phenylthiol is reacted with 5-methylfuran-2(5H)-one under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-3-(phenylthio)-2(5H)-furanone can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phenylthio group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-3-(phenylthio)-2(5H)-furanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a flavoring agent in the food industry due to its unique aroma.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(phenylthio)-2(5H)-furanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The phenylthio group plays a crucial role in its activity, allowing it to interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
5-Methyl-3-(phenylthio)-2(5H)-pyranone: Similar structure but with a pyran ring instead of a furan ring.
5-Methyl-3-(phenylthio)-2(5H)-thiophene: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 5-Methyl-3-(phenylthio)-2(5H)-furanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
54144-99-9 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-methyl-4-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2S/c1-8-7-10(11(12)13-8)14-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
SNDQWXNSRKBKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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